![molecular formula C20H23N3O4S B3014704 2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 886904-72-9](/img/structure/B3014704.png)
2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring linked to a benzo[d]imidazole moiety via a sulfonyl group . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of piperidine with 3,4-dimethoxybenzenesulfonyl chloride followed by the reaction of the resulting product with piperidin-4-one .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a pivotal method in organic chemistry for forming carbon–carbon bonds. This compound can be utilized as a boron reagent in SM coupling due to its boron-containing structure, which is essential for transmetalation processes . The boron reagents are crucial for the coupling of chemically differentiated fragments and are known for their mild reaction conditions and functional group tolerance.
Synthesis of Piperidine Derivatives
Piperidine derivatives are significant in medicinal chemistry. The sulfonyl piperidinyl moiety of the compound can be used in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have a wide range of pharmacological applications and are present in many classes of pharmaceuticals.
Pharmacological Applications
The piperidine structure is a common feature in many pharmaceuticals. As such, this compound could be involved in the development of new drugs, particularly those that target neurological pathways, given the importance of piperidine in neuroactive drugs .
Organic Synthesis
In organic synthesis, this compound can serve as a precursor or intermediate for the synthesis of complex molecules. Its benzo[d]imidazole and piperidinyl groups are versatile functional groups that can undergo various chemical reactions, providing a pathway to a multitude of organic compounds .
Inhibition of NLRP3-dependent Pyroptosis
The compound has been screened for its ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in cell models. This application is particularly relevant in the field of immunology and inflammation, where controlling such pathways is crucial for treating various diseases .
Catalyst Design
Due to its unique structural features, this compound can be used in the design of catalysts for chemical reactions. The sulfonyl and piperidinyl groups may interact with transition metals or other catalytic species, enhancing the efficiency or selectivity of catalytic processes .
Mecanismo De Acción
The compound selectively damages noradrenergic neurons in the brain by causing the release of noradrenaline, which is then taken up by the neurons and metabolized to form a toxic metabolite.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-26-18-8-7-15(13-19(18)27-2)28(24,25)23-11-9-14(10-12-23)20-21-16-5-3-4-6-17(16)22-20/h3-8,13-14H,9-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOWNOPUWDSCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B3014622.png)
![benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B3014623.png)
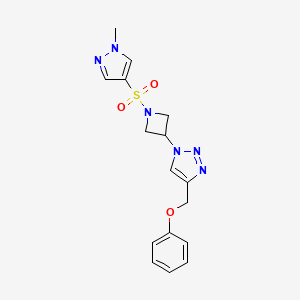
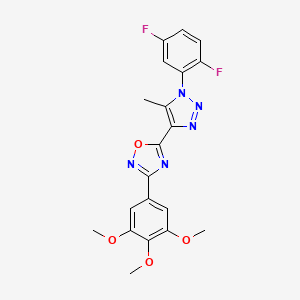
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B3014629.png)

![1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride](/img/structure/B3014632.png)
![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone oxalate](/img/structure/B3014634.png)
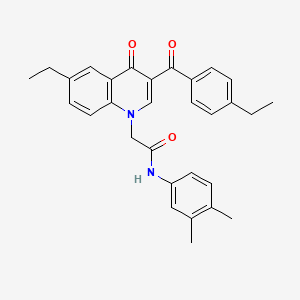
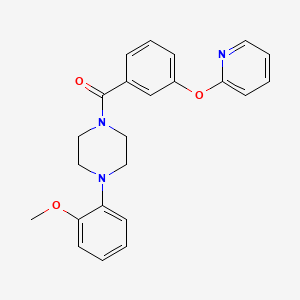
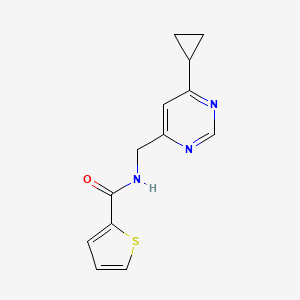
![Cyclopropyl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3014640.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B3014642.png)